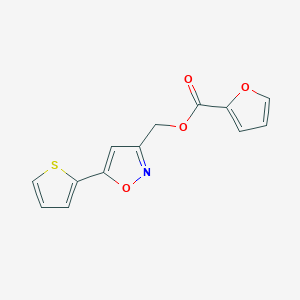

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate

Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate is a heterocyclic ester featuring a fused isoxazole-thiophene moiety linked to a furan-2-carboxylate group. Isoxazole derivatives are frequently explored in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities, while thiophene contributes aromaticity and π-stacking interactions . The ester group enhances solubility in organic solvents, facilitating synthetic manipulation and crystallization.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(10-3-1-5-16-10)17-8-9-7-11(18-14-9)12-4-2-6-19-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSLLRIMBYLENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate typically involves multi-step reactions that incorporate the formation of thiophene, isoxazole, and furan rings. Common synthetic methods include:

Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Isoxazole Ring Formation: The isoxazole ring can be formed through a [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives.

Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced thiophene or isoxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene, isoxazole, and furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiophene or isoxazole derivatives

Substitution: Substituted thiophene, isoxazole, and furan derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various biological applications:

- Antimicrobial Activity : Studies indicate that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate exhibits significant antibacterial properties against a range of pathogens. For instance, its efficacy against Staphylococcus aureus has been documented, suggesting it could serve as a lead compound for antibiotic development .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. Modifications in the thiophene and isoxazole rings have been linked to enhanced cytotoxicity against specific cancer types .

Materials Science

In materials science, this compound is explored for its utility in:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's stability and conductivity are crucial for developing efficient electronic devices.

Anticancer Studies

A notable study evaluated the cytotoxic effects of related compounds against different cancer cell lines. It was found that electron-donating groups on the phenyl and thiophene rings significantly enhanced anticancer activity. The study concluded that modifications could lead to better therapeutic agents targeting cancer cells effectively .

Antimicrobial Activity

In another investigation, this compound was tested against various microbial strains. Results indicated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, the isoxazole ring may inhibit specific enzymes, while the thiophene ring can interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or ring systems (Table 1):

Table 1: Key Structural Analogues and Their Properties

Electronic and Solubility Profiles

- Thiophene vs. However, phenyl-containing analogs (e.g., Methyl 5-phenylisoxazole-3-carboxylate) exhibit lower solubility in polar solvents due to hydrophobic effects .

- Ester Group Influence : Replacing the ethyl group in Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate with a furan-2-carboxylate moiety may improve solubility in aprotic solvents (e.g., DMF or DMSO) while maintaining crystallinity, as seen in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .

Crystallographic and Conformational Analysis

- Planarity and Packing : Thiophene-containing compounds often exhibit planar configurations, but steric hindrance from substituents (e.g., fluorophenyl in ) can induce deviations. For example, isostructural thiazole-triazole hybrids show near-planar conformations except for perpendicularly oriented fluorophenyl groups . Similar behavior is anticipated in the target compound due to the bulky isoxazole-thiophene system.

- Crystallization : Structural analogs like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals suitable for single-crystal X-ray diffraction (SC-XRD), a property likely shared by the target compound given its ester functionality . SHELX software, widely used for small-molecule refinement, has been critical in resolving such structures .

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate is a synthetic organic molecule that combines the structural features of thiophene, isoxazole, and furan. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This can be achieved via a 1,3-dipolar cycloaddition reaction.

- Attachment of the Furan and Thiophene Groups : Nucleophilic substitution reactions are commonly used for this purpose.

- Final Coupling : The compound is completed by coupling the furan and thiophene-substituted isoxazole with a carboxylate group under mild conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different cellular targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing isoxazole and furan structures exhibit significant cytotoxicity against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against HeLa and HepG2 cancer cell lines, indicating promising anticancer potential .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Molecular docking studies suggest strong interactions between the compound and target proteins, which may enhance its efficacy as a therapeutic agent .

Case Studies

Several case studies have provided insights into the biological activity of compounds similar to this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Activity :

Data Table: Biological Activity Summary

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | 15 | HeLa | Anticancer |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 10 | HepG2 | Anticancer |

| 5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)isoxazole | 12 | Vero | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.